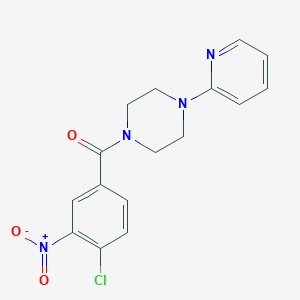
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide, also known as Compound A, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A exerts its effects through various mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of signaling pathways. In cancer cells, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of cell survival and proliferation. In neuronal cells, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of signaling pathways, and the reduction of inflammation and oxidative stress. In cancer cells, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been shown to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze it.
Orientations Futures
There are several future directions for the study of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A and to identify potential side effects and drug interactions.
Méthodes De Synthèse
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A can be synthesized through a multi-step process that involves the reaction of 2-isopropylphenol with chloroacetyl chloride to form 2-(2-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with phthalic anhydride to form N-(2-isopropylphenoxy)phthalimide, which is further reacted with hydrazine hydrate to form N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A.
Applications De Recherche Scientifique
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(2)13-7-5-6-10-16(13)25-11-17(22)20-21-18(23)14-8-3-4-9-15(14)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDORZEWXTRIZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)

![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)
![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)

![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)

